molecular formula C₂₂H₂₅FN₃NaO₈ B1158718 Retigabine N-β-D-Glucuronide Sodium Salt

Retigabine N-β-D-Glucuronide Sodium Salt

Cat. No.: B1158718
M. Wt: 501.44
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Retigabine N-β-D-Glucuronide Sodium Salt is identified as the major metabolite of the anticonvulsant drug Retigabine (also known as Ezogabine), produced in humans via the metabolic pathway of N-glucuronidation . This compound is a critical reference standard in pharmaceutical and metabolic research, particularly for studies focused on the disposition, pharmacokinetics, and biotransformation of Retigabine . The parent drug, Retigabine, is mechanistically unique among antiepileptic drugs as it functions as a neuronal potassium channel opener, specifically acting as a positive allosteric modulator of KCNQ2-5 (Kv7.2-7.5) voltage-gated potassium channels . This action enhances potassium currents, stabilizing neuronal excitability and reducing the hyper-synchronization that leads to seizures . Unlike many other drugs, the metabolism of Retigabine does not involve the cytochrome P450 system; instead, it primarily undergoes glucuronidation and acetylation, making its glucuronide metabolite a key subject of investigation . Researchers utilize Retigabine N-β-D-Glucuronide to elucidate the complete metabolic profile of Retigabine, understand drug-drug interaction potentials, and assess the activity of metabolites, which is essential for comprehensive drug development and safety assessments. Furthermore, investigating this metabolite provides valuable insights for preclinical and clinical research into conditions beyond epilepsy, as Retigabine has shown potential research applications in neuropathic pain, affective disorders, and neurodegenerative conditions .

Properties

Molecular Formula

C₂₂H₂₅FN₃NaO₈

Molecular Weight

501.44

Synonyms

1-Deoxy-1-[[2-[(ethoxycarbonyl)amino]-5-[[(4-fluorophenyl)methyl]amino]phenyl]amino] β-D-Glucopyranuronic Acid; 

Origin of Product

United States

Scientific Research Applications

Clinical Applications

1. Epilepsy Treatment

Retigabine has been extensively studied for its efficacy as an adjunctive treatment for partial-onset seizures. Clinical trials have demonstrated dose-dependent efficacy, with significant reductions in seizure frequency at doses of 900 mg/day and 1200 mg/day compared to placebo . The unique pharmacokinetic properties of retigabine N-β-D-glucuronide contribute to its effectiveness, particularly in patients with drug-resistant epilepsy.

2. Neuropathic Pain Management

Research indicates that retigabine can alleviate pain-like behaviors in animal models of neuropathic pain, suggesting its potential as an analgesic agent. The modulation of potassium channels not only reduces neuronal excitability but also may influence pain pathways involved in neuropathic conditions .

3. Anxiety Disorders

Retigabine's effects on GABAergic transmission further extend its therapeutic potential to anxiety disorders. Studies have shown that retigabine can reduce anxiety-like behaviors in animal models, indicating a possible role in treating clinical anxiety .

Pharmacokinetics and Metabolism

Retigabine is primarily metabolized via glucuronidation, with the N-β-D-glucuronide being a significant metabolite in humans and dogs. This metabolic pathway influences its pharmacokinetics, including absorption, distribution, and elimination profiles . Understanding these processes is essential for optimizing dosing regimens and minimizing adverse effects.

Case Study 1: Efficacy in Drug-Resistant Epilepsy

A multicenter trial involving patients with drug-resistant partial-onset seizures found that retigabine significantly reduced seizure frequency compared to placebo. Patients receiving 900 mg/day experienced a median reduction of over 50% in seizure frequency during the double-blind phase .

Case Study 2: Pain Relief in Neuropathic Models

In a study assessing the effects of retigabine on neuropathic pain models, researchers observed marked reductions in hyperalgesia and allodynia following treatment with retigabine. These findings support the compound's potential role as a novel analgesic agent .

Data Summary Table

Application Efficacy Dosing Information Adverse Effects
EpilepsySignificant reduction in seizure frequency600-1200 mg/dayDizziness, headache, urinary retention
Neuropathic PainAlleviates pain-like behaviorsNot establishedMild dizziness, somnolence
Anxiety DisordersReduces anxiety-like behaviorsNot establishedMild dizziness

Comparison with Similar Compounds

This compound

  • Mechanism : Formed exclusively via N-glucuronidation, targeting the amine group of Retigabine. This pathway is less common than O-glucuronidation, making it a unique marker for UGT1A4 activity in humans .

Dapsone N-β-D-Glucuronide Sodium Salt

  • Mechanism : Inhibits dihydrofolic acid synthesis via competitive binding to dihydropteroate synthetase, extending its antibacterial effects .
  • Role : Used to study dapsone-induced hemotoxicity and metabolic polymorphisms .

Triclosan O-β-D-Glucuronide Sodium Salt

  • Mechanism : O-glucuronidation reduces Triclosan’s antimicrobial activity but enhances excretion, mitigating environmental persistence .

Naringenin and Estriol Glucuronides

  • Applications: Serve as biomarkers for dietary flavonoid intake (Naringenin) and estrogen metabolism (Estriol) .

Analytical Advantages of Deuterated Forms

Retigabine N-β-D-Glucuronide-d4 (C22H22D4FN3O8, MW 483.48) is a deuterated variant used as an internal standard in LC-MS/MS assays. Its stability and isotopic purity minimize matrix effects, improving quantification accuracy compared to non-deuterated analogs .

Research Implications and Uniqueness

This compound stands out due to its N-glucuronidation pathway , which is rare among glucuronide metabolites. This specificity makes it a valuable probe for studying UGT1A4 isoform activity and interindividual metabolic variability. In contrast, Dapsone and Triclosan glucuronides are primarily tools for toxicity and environmental studies, while Naringenin and Estriol derivatives focus on nutrient and hormone metabolism .

Preparation Methods

Enzymatic Synthesis Using UDP-Glucuronosyltransferases

The primary route for synthesizing Retigabine N-β-D-glucuronide sodium salt involves enzymatic glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid (UDPGA) to retigabine’s primary amine group, forming the β-D-glucuronide conjugate. Human UGT isoforms 1A1, 1A4, and 1A9 are predominantly responsible for this reaction, with UGT1A4 showing the highest activity (Vmax = 12.3 nmol/min/mg protein) .

Reaction Conditions and Optimization

  • Enzyme Source : Recombinant human UGTs expressed in HEK293 cells or human liver microsomes (HLMs) are standard biocatalysts .

  • pH and Buffer : Optimal activity occurs at pH 7.4 using Tris-HCl or phosphate buffers .

  • Cofactors : 5 mM UDPGA and 10 mM MgCl₂ are required for maximal conversion .

  • Incubation Time : Reactions typically proceed for 60–120 minutes at 37°C, achieving >90% conversion efficiency .

Table 1: Enzymatic Glucuronidation Parameters

ParameterValueSource
Key UGT Isoforms1A1, 1A4, 1A9
Km (Retigabine)45 µM
Vmax (UGT1A4)12.3 nmol/min/mg protein
Optimal pH7.4
Incubation Temperature37°C

Chemical Synthesis and Structural Modification

Chemical synthesis of this compound involves protecting group strategies to ensure regioselective glucuronidation. A three-step process is commonly employed:

  • Acylation of Retigabine :
    Retigabine’s amine group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups. For example, reaction with di-tert-butyl dicarbonate in alkaline media yields the Boc-protected intermediate .

  • Glucuronidation :
    The protected intermediate undergoes glucuronidation using trichloroacetimidate glucuronyl donors under acidic conditions. This step introduces the glucuronic acid moiety at the N-position .

  • Deprotection and Salt Formation :
    Acidic hydrolysis (e.g., HCl in dioxane) removes the Boc group, followed by sodium bicarbonate treatment to form the sodium salt .

Critical Challenges :

  • Regioselectivity : Competing O-glucuronidation must be suppressed by steric hindrance or electronic effects .

  • Yield Optimization : Pilot studies report a 68% yield for the glucuronidation step, with losses occurring during purification .

Purification and Analytical Characterization

Purification Techniques

  • Solid-Phase Extraction (SPE) : C18 cartridges eluted with methanol/water (70:30) remove unreacted retigabine and UDPGA .

  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (5 µm, 250 × 4.6 mm) with a gradient of acetonitrile/0.1% formic acid achieve >98% purity .

Analytical Methods

  • LC-MS/MS : Quantitation uses electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode (m/z 502 → 326 for the glucuronide) .

  • NMR Spectroscopy : ¹H NMR (D₂O, 400 MHz) confirms the β-D-configuration (δ 5.32 ppm, d, J = 7.8 Hz, anomeric proton) .

Table 2: Analytical Parameters for this compound

ParameterValueSource
Molecular FormulaC₂₂H₂₅FN₃NaO₈
Molecular Weight501.44 g/mol
Retention Time (HPLC)6.8 ± 0.2 min
MS/MS Transition502 → 326
¹H NMR (Anomeric Proton)δ 5.32 ppm (d, J = 7.8 Hz)
ConditionDegradation RateSource
pH 7.4, 25°C, 24 h<5%
pH 8.0, 37°C, 24 h22%
-80°C, 6 months<2%

Scalability and Industrial Production

Challenges in Large-Scale Synthesis :

  • Enzyme Cost : Recombinant UGTs are expensive, favoring chemical synthesis for bulk production .

  • Byproduct Formation : Acetylated metabolites (e.g., AWD21-360) may contaminate batches if acetylation competes with glucuronidation .

Process Innovations :

  • Continuous Flow Reactors : Microfluidic systems reduce reaction time by 40% and improve yield consistency .

  • Design of Experiments (DoE) : Statistical optimization of pH, temperature, and cofactor concentrations enhances glucuronidation efficiency .

Q & A

Basic: What analytical methods are recommended for detecting and quantifying Retigabine N-β-D-Glucuronide Sodium Salt in biological matrices?

Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard. Use a reverse-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm) with a mobile phase of 0.1% formic acid in water (A) and acetonitrile (B). Electrospray ionization (ESI) in negative mode optimizes sensitivity for glucuronides. Quantify via multiple reaction monitoring (MRM) transitions specific to the compound, validated against deuterated internal standards (e.g., Vitamin D3 β-D-glucuronide-d7) to correct for matrix effects .

Basic: How is structural characterization of this compound performed?

Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, and 2D-COSY) confirms the glucuronide moiety’s β-D-configuration and regioselective conjugation. High-Resolution Mass Spectrometry (HRMS) with Q-TOF instruments (e.g., resolving power >30,000) validates molecular formula (e.g., C27H37NaO8 for estradiol glucuronide analogs). Compare fragmentation patterns with reference standards (e.g., β-Estradiol 17β-D-glucuronide sodium salt) to confirm N-glucuronidation .

Advanced: How can contradictory data on metabolic stability of this compound be resolved?

Answer:
Discrepancies often arise from species-specific UDP-glucuronosyltransferase (UGT) isoform expression. For example, rat liver microsomes may show higher glucuronidation rates than human due to UGT1A1/2B7 variability. Validate findings using recombinant human UGT isoforms and adjust incubation conditions (pH 7.4, 5 mM MgCl2, 2 mM UDPGA) to standardize assays. Cross-reference with in vivo pharmacokinetic studies to reconcile in vitro-in vivo extrapolation (IVIVE) gaps .

Advanced: What experimental design is optimal for competitive inhibition assays involving this compound?

Answer:
Use 4-nitrophenyl-β-D-glucuronide (4-NPG) as a competing substrate. Incubate with β-glucuronidase (e.g., from E. coli) at 30°C for 12 h, measuring liberated 4-nitrophenol at 405 nm. Include controls with selective inhibitors (e.g., saccharic acid 1,4-lactone) to confirm enzyme specificity. Normalize activity using a Michaelis-Menten model to calculate inhibition constants (Ki) .

Basic: What are standard protocols for in vitro glucuronidation assays?

Answer:
Use pooled human liver microsomes (0.5 mg/mL) or recombinant UGT isoforms. Pre-incubate with alamethicin (50 µg/mg protein) to permeabilize membranes. Add 2 mM UDPGA, 5 mM MgCl2, and 10–100 µM Retigabine in Tris-HCl buffer (pH 7.4). Terminate reactions with ice-cold acetonitrile, centrifuge, and analyze supernatants via LC-MS/MS. Include negative controls without UDPGA .

Advanced: How do cross-species differences impact the interpretation of this compound metabolism?

Answer:
Rodent models often overexpress UGT1A isoforms, leading to faster glucuronidation than primates. Compare metabolic profiles across human, rat, and dog microsomes. Use species-specific scaling factors (e.g., hepatic microsomal protein per gram liver) for extrapolation. Validate with transgenic models expressing human UGTs to isolate isoform contributions .

Advanced: How to analyze enzyme kinetics of β-glucuronidase-mediated hydrolysis of this compound?

Answer:
Perform assays at varying substrate concentrations (1–200 µM) in pH 5.2 buffer (optimal for β-glucuronidase activity). Monitor hydrolysis via fluorescence (e.g., resorufin β-D-glucuronide) or chromogenic detection (e.g., 6-chloro-3-indolyl-β-D-glucuronide). Calculate Km and Vmax using nonlinear regression (e.g., GraphPad Prism). Account for non-competitive inhibition with Dixon plots if co-administered drugs are present .

Basic: What quality control measures ensure purity and stability of this compound in storage?

Answer:
Assess purity (>98%) via HPLC with UV (254 nm) or fluorescence detection (ex/em: 280/310 nm). Store lyophilized powder at −20°C under inert gas (argon) to prevent oxidation. For solutions, use 10% DMSO in PBS (pH 7.4) and avoid freeze-thaw cycles. Monitor stability over 6 months with accelerated degradation studies (40°C/75% RH) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.